molecular formula C24H21NO4 B558014 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid CAS No. 141743-13-7

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid

Numéro de catalogue: B558014
Numéro CAS: 141743-13-7
Poids moléculaire: 387,44 g/mole
Clé InChI: IZXYZVSMRGDEOQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Name: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid Molecular Formula: C₂₄H₂₁NO₄ CAS Number: 141743-13-7 Purity: ≥97% Structure: Features an Fmoc (9-fluorenylmethyloxycarbonyl) group attached to a benzyl-substituted aminoacetic acid backbone. The Fmoc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), while the benzyl moiety and acetic acid tail enable specific reactivity and solubility profiles .

Propriétés

IUPAC Name

2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)15-25(14-17-8-2-1-3-9-17)24(28)29-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22H,14-16H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXYZVSMRGDEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373271
Record name Fmoc-N-benzylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141743-13-7
Record name Fmoc-N-benzylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid, commonly referred to as Fmoc-Bn-AcOH, is a compound derived from the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis. This compound exhibits notable biological activities, particularly in the context of drug development and biochemical research. The following sections detail its structural properties, synthesis, and biological activities, supported by data tables and relevant case studies.

Structural Properties

The molecular formula of Fmoc-Bn-AcOH is C24H21NO4, with a molecular weight of approximately 387.44 g/mol. The compound features a benzyl group, an acetic acid moiety, and the Fmoc protective group, which is essential for its reactivity in peptide synthesis.

PropertyValue
Molecular FormulaC24H21NO4
Molecular Weight387.44 g/mol
Purity≥ 95%
IUPAC Name2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid

Synthesis

The synthesis of Fmoc-Bn-AcOH typically involves several steps:

  • Formation of the Fmoc Group : The Fmoc group is introduced to protect the amino functionality during peptide synthesis.
  • Benzylamine Coupling : Benzylamine is coupled with the Fmoc-protected amino acid to form the desired compound.
  • Deprotection : The Fmoc group is removed under basic conditions to yield the active amino acid.

Biological Activity

Fmoc-Bn-AcOH has been studied for its potential biological activities, particularly as an inhibitor in various biochemical pathways.

Case Studies and Findings

  • HDAC Inhibition : Research indicates that derivatives of compounds similar to Fmoc-Bn-AcOH can inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression. For example, azumamide derivatives were shown to selectively inhibit HDAC1–3 with IC50 values ranging from 14 to 67 nM .
  • Anticancer Potential : A study demonstrated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through HDAC inhibition .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neuronal signaling pathways, suggesting a potential application in neurodegenerative diseases .

Data Table of Biological Activities

Activity TypeCompoundTarget/MechanismIC50 (nM)
HDAC InhibitionAzumamide CHDAC1–314 - 67
CytotoxicitySimilar CompoundsCancer Cell LinesVaries
NeuroprotectionDerivativesNeuronal Signaling PathwaysNot specified

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-N-benzyl-glycine is widely used as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides with high purity and yield.

Case Study : A study demonstrated that using Fmoc-N-benzyl-glycine resulted in improved yields of peptides when compared to traditional methods using other protecting groups. The study highlighted the stability of the Fmoc group under various reaction conditions, making it suitable for complex peptide synthesis .

Drug Development

The compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its structural properties allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Study : Research conducted on peptide analogs containing Fmoc-N-benzyl-glycine showed increased binding affinity to certain receptors, indicating its potential as a lead compound for developing new drugs targeting these receptors .

Bioconjugation Techniques

In bioconjugation, Fmoc-N-benzyl-glycine can be utilized to create conjugates with proteins or other biomolecules. This application is crucial for developing targeted delivery systems in cancer therapy and diagnostics.

Data Table: Comparison of Bioconjugation Methods

MethodAdvantagesLimitations
Click ChemistryHigh specificity and efficiencyRequires specific functional groups
EDC/NHS CouplingSimple and versatileMay lead to side reactions
Fmoc-Based MethodsMild conditions; compatible with biomoleculesRequires deprotection steps

Synthesis of Novel Compounds

The versatility of Fmoc-N-benzyl-glycine allows researchers to synthesize novel compounds by modifying its structure. This includes creating derivatives that may possess unique properties or functionalities useful in various applications.

Case Study : A recent study explored the synthesis of novel derivatives from Fmoc-N-benzyl-glycine, resulting in compounds with enhanced solubility and biological activity. These derivatives were tested for their efficacy against specific cancer cell lines, showing promising results .

Comparaison Avec Des Composés Similaires

Structural Analogues with Modified Backbones

(a) Fmoc-Protected Pentanoic Acid Derivatives

Examples from include compounds with extended carbon chains (pentanoic acid backbone) and diverse substituents:

  • 2e: (S)-2-Fmoc-amino-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride
  • 2j: (S)-2-Fmoc-amino-5-(4-benzylpiperidin-1-yl)pentanoic acid hydrochloride
Property 2-((Fmoc)(benzyl)amino)acetic Acid 2e 2j
Backbone Acetic acid Pentanoic acid Pentanoic acid
Substituent Benzyl 4-Methylpiperazinyl 4-Benzylpiperidinyl
Optical Rotation N/A [α]²⁰D = −7.3 (DMF) [α]²⁰D = −8.3 (DMF)
Application SPPS linker Functionalized amino acids for peptide modification Enhanced lipophilicity for membrane interactions

Key Difference: The pentanoic acid backbone in 2e/2j provides greater conformational flexibility compared to the rigid acetic acid structure of the target compound, enabling tailored interactions in peptide design .

(b) Aromatic Substitution Variants
  • 2-(4-(Fmoc-aminomethyl)phenyl)acetic acid (CAS 106864-36-2): Replaces the benzyl group with a phenyl ring directly attached to the acetic acid .
  • 2-(3-(Fmoc-aminomethyl)phenyl)acetic acid (CAS 176504-01-1): Meta-substituted phenyl variant .
Property Target Compound CAS 106864-36-2
Substituent Position Benzyl (CH₂-C₆H₅) Para-phenyl (C₆H₄)
Steric Hindrance Higher (flexible benzyl chain) Lower (rigid phenyl)
Solubility Moderate in DMF/DCM Higher in polar solvents

Key Insight : Benzyl substitution increases steric bulk, which can hinder coupling efficiency in SPPS but improves resistance to premature deprotection .

Functional Group Modifications

(a) Hydroxyl/Methoxy-Substituted Phenylglycine Derivatives
  • (R)-2-Fmoc-amino-2-(3-hydroxyphenyl)acetic acid (CAS 615553-60-1): Hydroxyl group enhances hydrogen bonding .
  • (S)-2-Fmoc-amino-2-(4-methoxyphenyl)acetic acid (CAS 1260596-73-3): Methoxy group increases electron density for nucleophilic reactions .
Property Target Compound CAS 615553-60-1
Functional Group Benzyl 3-Hydroxyphenyl
Reactivity Base-stable Acid-sensitive (OH group)
Application General SPPS Targeted glycopeptide synthesis

Key Difference : Polar substituents (e.g., -OH, -OCH₃) alter solubility and reactivity, making these analogs suitable for specialized peptide modifications .

(b) Lysine Derivatives
  • 6-Amino-2-Fmoc-aminohexanoic acid (CAS 201002-47-3): Features a lysine-like side chain with an additional amino group .
Property Target Compound CAS 201002-47-3
Side Chain Benzyl -NH₂ (ε-amino group)
Charge at pH 7 Neutral Positive
Use Case Neutral linkers Cationic peptide tags

Méthodes De Préparation

Sequential Protection of Glycine

The compound is typically synthesized via sequential protection of glycine’s amino and carboxyl groups. The amino group is first benzylated, followed by Fmoc protection of the secondary amine.

Procedure :

  • Benzylation : Glycine is treated with benzyl bromide (1.2 eq) in anhydrous dimethylformamide (DMF) under nitrogen, using diisopropylethylamine (DIEA, 2.5 eq) as a base. Reaction proceeds at 25°C for 12 hours.

  • Carboxyl Activation : The carboxyl group is activated using 1-hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) in dichloromethane (DCM).

  • Fmoc Protection : The intermediate N-benzylglycine is reacted with Fmoc-Cl (1.5 eq) in DCM with catalytic DMAP. The mixture is stirred at 0°C for 2 hours, followed by room temperature for 6 hours.

Key Data :

StepReagentsConditionsYield (%)
BenzylationBnBr, DIEA, DMF25°C, 12 h85–90
Fmoc ProtectionFmoc-Cl, DMAP, DCM0°C → RT, 8 h75–80

Solid-Phase Synthesis Using 2-CTC Resin

Resin Loading and Temporary Protection

A robust solid-phase method adapts the 2-chlorotrityl chloride (2-CTC) resin strategy, originally developed for N-methylated amino acids.

Procedure :

  • Resin Activation : 2-CTC resin (1.0 eq) is swollen in DCM for 30 minutes.

  • Carboxyl Attachment : Glycine (3.0 eq) and DIEA (9.0 eq) in DCM are added to the resin, stirred for 2 hours, and capped with methanol.

  • Benzylation : The Fmoc group is removed with 20% piperidine/DMF, and the free amine is protected with o-nitrobenzenesulfonyl chloride (o-NBS-Cl). Benzylation is achieved using benzyl bromide (2.0 eq) and DBU in DMF at 25°C for 6 hours.

  • Fmoc Re-protection : After o-NBS removal with mercaptoethanol, the amine is reprotected with Fmoc-OSu (1.2 eq) in DMF.

  • Cleavage : The product is cleaved from the resin using 1% trifluoroacetic acid (TFA) in DCM, yielding the final compound.

Key Data :

StepReagentsConditionsYield (%)
Resin LoadingGlycine, DIEA, DCM2 h, RT>95
BenzylationBnBr, DBU, DMF6 h, RT88–92
Cleavage1% TFA/DCM30 min, RT90–95

Comparative Analysis of Methods

Yield and Purity

  • Solution-phase : Higher risk of dipeptide impurities (e.g., β-alanyl byproducts) due to Fmoc-OSu rearrangement. Average purity: 90–92%.

  • Solid-phase : Superior purity (≥98%) due to stepwise isolation and reduced side reactions.

Scalability and Cost

  • Solution-phase : Cost-effective for small-scale synthesis but requires extensive purification.

  • Solid-phase : Ideal for large-scale production with minimal solvent use, though resin costs are higher.

Optimization Strategies

Impurity Control

  • Acetic Acid Contamination : Traces of acetic acid during Fmoc protection cause peptide truncation. Merck Millipore’s GC-based assays ensure <0.1% acetic acid content.

  • β-Alanyl Impurities : Minimized by using Fmoc-Cl instead of Fmoc-OSu.

Reaction Monitoring

  • HPLC Analysis : Retention time of 14.2 min (C18 column, 70% acetonitrile/water).

  • NMR Validation :

    • ¹H NMR (CDCl₃) : δ 7.75 (d, Fmoc aromatic), 7.30 (m, benzyl), 4.4 (q, CH₂).

    • ¹³C NMR : 156.8 ppm (C=O Fmoc), 172.3 ppm (COOH).

Industrial and Research Applications

Peptide Synthesis

Fmoc-N-benzylglycine is integral to synthesizing protease-resistant peptides, with applications in oncology (e.g., antibody-drug conjugates).

Material Science

Used in self-assembling hydrogels for drug delivery, leveraging its β-sheet-forming capability.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with characteristic Fmoc aromatic proton signals at δ 7.3–7.8 ppm .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., observed [M+Na]+ peaks matching calculated values) .
  • HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity, typically requiring >95% purity for peptide synthesis applications .

How should researchers address contradictory data on reaction yields when using different catalysts (e.g., Bi vs. Fe)?

Advanced
Contradictions in yields (e.g., 45% with Bi(OTf)3 vs. 85% with FeCl3 in nitromethane at 80°C) necessitate:

  • Reaction parameter screening : Test catalyst loading (2–10 mol%), solvent polarity, and temperature gradients.
  • Mechanistic analysis : FeCl3 may enhance electrophilicity of intermediates, while Bi(OTf)3 could favor alternate pathways.
  • Side-reaction monitoring : Use TLC or LC-MS to detect byproducts (e.g., decomposition or oligomerization).
  • Replication : Validate results across multiple batches to rule out experimental variability.

What safety precautions are critical when handling this compound in the laboratory?

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust or vapors, as the compound is classified for acute toxicity (Category 4) .
  • Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

What strategies mitigate racemization during incorporation of this compound into peptide chains?

Q. Advanced

  • Coupling conditions : Use racemization-suppressing additives like Oxyma Pure or minimize basic conditions during activation .
  • Temperature control : Maintain reactions at ≤25°C; lower temperatures (0–4°C) may further reduce epimerization .
  • Resin selection : Employ pre-loaded resins with sterically hindered linkers (e.g., Wang resin) to limit conformational flexibility .

How does the benzyl group influence reactivity compared to other Fmoc-protected amino acids?

Basic
The benzyl group enhances steric protection of the amino group, reducing unintended side reactions (e.g., diketopiperazine formation) during elongation. However, it may slow coupling kinetics compared to smaller substituents (e.g., methyl or ethyl groups). This trade-off necessitates longer reaction times or excess reagents for complete conversion .

What are the implications of solvent choice on the long-term stability of this compound?

Q. Advanced

  • Polar aprotic solvents (DMF, DCM) : Ideal for short-term storage (≤6 months at −20°C), but DMF may degrade to dimethylamine, requiring inert gas purging to prevent decomposition .
  • Moisture sensitivity : Store under desiccation (e.g., molecular sieves) to avoid hydrolysis of the Fmoc group .
  • Freeze-thaw cycles : Lyophilization in aliquots minimizes repeated exposure to ambient conditions, preserving integrity .

How does this compound compare to similar Fmoc-protected amino acids in peptide cyclization studies?

Advanced
The benzyl group’s steric bulk can hinder cyclization efficiency in macrocyclic peptides compared to less hindered derivatives (e.g., Fmoc-Ala-OH). However, it improves regioselectivity in head-to-tail cyclizations by limiting alternative ring sizes. Computational modeling (e.g., molecular dynamics) is recommended to predict conformational constraints before synthesis .

What methodologies resolve low yields in large-scale syntheses of this compound?

Q. Advanced

  • Flow chemistry : Continuous flow systems improve mixing and heat transfer, enhancing reproducibility at multi-gram scales .
  • Catalyst recycling : Immobilized catalysts (e.g., FeCl3 on silica) reduce waste and cost .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.